Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate
Description
Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and material sciences. This compound features a benzimidazole core with a methyl group at the 1-position and a carboxylate ester at the 5-position, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 1-methylbenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-6-11-8-5-7(10(13)14-2)3-4-9(8)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYFGEOBNHODCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359479 | |
| Record name | Methyl 1-methyl-1H-benzimidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131020-36-5 | |
| Record name | Methyl 1-methyl-1H-benzimidazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131020-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-methyl-1H-benzimidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Starting Materials
The most direct route involves cyclization of methyl 3-amino-4-(methylamino)benzoate with chloroacetyl chloride. This method, adapted from CN104003977A, exploits the nucleophilic reactivity of the diamine precursor. The methyl ester group at the 5-position remains intact during cyclization, while chloroacetyl chloride introduces the two-carbon fragment necessary for imidazole ring formation.
The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon of chloroacetyl chloride, followed by intramolecular cyclization and elimination of hydrogen chloride. The methyl group on the secondary amine ensures regioselective formation of the 1-methyl-substituted benzimidazole.
Optimized Procedure
-
Reactant Preparation : Dissolve methyl 3-amino-4-(methylamino)benzoate (1.0 equiv) in dimethylformamide (DMF) or acetonitrile.
-
Chloroacetyl Chloride Addition : Add chloroacetyl chloride (1.2 equiv) dropwise at 0–5°C, then warm to 50–70°C and stir for 2–3 hours.
-
Work-Up : Quench the reaction with ice-cold ethyl acetate to precipitate the product. Adjust the pH to 4–5 using aqueous sodium hydroxide to isolate the neutral compound.
-
Purification : Recrystallize from acetonitrile/water (1:3 v/v) to achieve >99% purity.
Key Data :
Intramolecular Cyclization with Diisopropylcarbodiimide (DIC)
Thiourea Intermediate Formation
An alternative route, derived from ACS Journal of Medicinal Chemistry, involves coupling methyl 3-amino-4-(methylamino)benzoate with an isothiocyanate to form a thiourea intermediate. Subsequent DIC-mediated cyclization generates the benzimidazole core.
Synthetic Steps
-
Isothiocyanate Coupling : React methyl 3-amino-4-(methylamino)benzoate with methyl isothiocyanate (1.1 equiv) in tetrahydrofuran (THF) at 25°C for 12 hours.
-
Cyclization : Add DIC (1.5 equiv) and heat to 60°C for 6 hours to induce intramolecular dehydration.
-
Deprotection : Remove silyl protecting groups (if present) using tetrabutylammonium fluoride (TBAF).
Key Data :
Acid-Catalyzed Cyclodehydration
Formic Acid-Mediated Cyclization
A classical approach employs formic acid as both solvent and catalyst. Methyl 3-amino-4-(methylamino)benzoate undergoes cyclodehydration at elevated temperatures, forming the benzimidazole ring via elimination of water.
Procedure
-
Reflux Conditions : Heat the diamine ester in excess formic acid (10 vol) at 100°C for 8–12 hours.
-
Neutralization : Cool the mixture, dilute with water, and neutralize with ammonium hydroxide.
-
Isolation : Extract with dichloromethane and concentrate under reduced pressure.
Key Data :
Comparative Analysis of Methods
Efficiency and Scalability
-
Chloroacetyl Chloride Route : Highest yield (85–88%) and purity, suitable for industrial scale.
-
DIC-Mediated Cyclization : Moderate yield (78–82%) but offers functional group tolerance for derivatives.
-
Formic Acid Method : Lower yield (70–75%) due to side reactions but cost-effective for lab-scale synthesis.
Reagent and Solvent Considerations
| Method | Advantages | Limitations |
|---|---|---|
| Chloroacetyl Chloride | Short reaction time, high purity | Requires careful pH control |
| DIC Cyclization | Versatile for analogues | Expensive reagents |
| Formic Acid | Low cost | Long reaction time |
Industrial-Scale Adaptations
Scientific Research Applications
Chemistry
- Building Block for Synthesis : MBIC serves as a crucial building block in organic synthesis, enabling the formation of more complex molecules.
- Coordination Chemistry : It acts as a ligand in coordination chemistry, facilitating the formation of metal complexes.
MBIC exhibits various biological activities that make it a candidate for therapeutic applications:
- Anticancer Activity : Research has shown that MBIC derivatives possess significant cytotoxic effects against cancer cell lines. For instance, one study demonstrated that MBIC induced cell death in MDA-MB-231 breast cancer cells with an IC50 value of 4.4 µM, leading to a 79.7% reduction in tumor volume in vivo without severe toxicity .
- Antimicrobial Properties : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi, making it a potential agent for developing new antimicrobial therapies.
- Antiviral Activity : Some derivatives exhibit antiviral properties by inhibiting viral RNA synthesis, particularly against human cytomegalovirus (HCMV) and other RNA viruses .
Case Study 1: Anticancer Efficacy
A study published in Oncotarget explored the efficacy of MBIC against aggressive human breast cancer cells (MDA-MB-231). The results indicated that MBIC effectively inhibited cell proliferation and induced apoptosis through mechanisms involving mitotic arrest and downregulation of key cell cycle regulators like CDK2 and Cyclin B1 .
| Parameter | Value |
|---|---|
| IC50 (MDA-MB-231) | 4.4 ± 0.3 µM |
| Tumor Volume Reduction | 79.7% |
| Treatment Duration | 4 weeks |
Case Study 2: Antimicrobial Activity
In another investigation, various derivatives of MBIC were tested for their antibacterial activity against multiple bacterial strains. The results indicated promising inhibitory effects, suggesting that modifications to the benzimidazole structure could enhance antimicrobial potency .
Summary of Applications
The diverse applications of this compound can be summarized as follows:
- Development of Novel Anticancer Agents : Its ability to selectively target cancer cells positions it as a valuable candidate in cancer therapy.
- Formulation of Effective Antimicrobial Therapies : Its broad-spectrum antimicrobial activity supports its use in developing new treatment options for infections.
- Exploration as Antiviral Drugs : The potential to inhibit viral replication makes it a subject of interest for antiviral drug development.
Mechanism of Action
The mechanism of action of Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The methyl and carboxylate groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-Methyl-1H-benzimidazole: Lacks the carboxylate ester group, making it less versatile in certain synthetic applications.
Methyl 2-methyl-1H-benzo[d]imidazole-5-carboxylate: Similar structure but with a different substitution pattern, leading to different reactivity and applications.
1H-benzo[d]imidazole-5-carboxylate: Lacks the methyl group at the 1-position, affecting its chemical properties and biological activity.
Uniqueness: Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the methyl group and the carboxylate ester enhances its versatility as an intermediate in organic synthesis and its potential as a bioactive compound.
Biological Activity
Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate (MBIC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of the biological activity of MBIC, including its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
This compound is a derivative of benzimidazole, characterized by the presence of a methyl group at the 1-position and a carboxylate group at the 5-position. This unique substitution pattern is crucial for its biological activity.
The primary mechanism through which MBIC exerts its biological effects is by acting as a microtubule-targeting agent (MTA) . MTAs disrupt normal microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cells, such as cancer cells. Research has shown that MBIC preferentially induces cell death in cancer cells over normal cells, which is a desirable characteristic for anticancer agents.
In Vitro Studies
In vitro studies have demonstrated that MBIC exhibits potent cytotoxic effects against various breast cancer cell lines. For example:
- MCF-7 Cells : At concentrations above 0.7 μM, MBIC significantly inhibited cell growth, with notable effects observed at higher dosages (20 μM and above) leading to marked reductions in cell viability.
- MDA-MB-231 Cells : Treatment with MBIC resulted in a 79.7% reduction in tumor volume in vivo when administered to mice inoculated with these aggressive breast cancer cells .
The half-maximal inhibitory concentration (IC50) values for MBIC have been determined through MTT assays, indicating its effectiveness in inducing cell death:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 0.7 |
| MDA-MB-231 | 20 |
| T47D | Not specified but noted for significant inhibition |
In Vivo Studies
In vivo studies using BALB/c nude mice have further validated the anticancer potential of MBIC. The administration of MBIC led to significant tumor size reduction without severe toxicity, suggesting its potential as a therapeutic agent for breast cancer treatment .
Case Studies and Research Findings
A prominent study highlighted the dual action of MBIC as both an anti-tumor agent and an inhibitor of specific mitotic proteins such as survivin and cyclin B1, which are critical for cell cycle progression. The study concluded that MBIC could serve as a promising candidate for developing new breast cancer therapies due to its selective toxicity towards cancer cells .
Comparative Analysis with Other Compounds
MBIC has been compared with other benzimidazole derivatives to evaluate its unique properties:
| Compound Name | Mechanism of Action | Efficacy Against Cancer Cells |
|---|---|---|
| Methyl 2-(−5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Microtubule targeting agent | High |
| 1-Methyl-1H-benzimidazole-5-carboxylic acid | Enzyme inhibitor | Moderate |
The comparative analysis indicates that while other compounds also exhibit anticancer properties, MBIC's specific structure contributes to its enhanced efficacy against aggressive breast cancer cell lines.
Chemical Reactions Analysis
Hydrolysis to Carboxylic Acid
Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate undergoes base-catalyzed hydrolysis to yield 1-methyl-1H-benzo[d]imidazole-5-carboxylic acid. This reaction is critical for accessing the free carboxylic acid, which is a key functional group for further derivatization.
Reaction Conditions :
-
Reagents : Sodium hydroxide (33% aqueous), ethanol.
-
Conditions : Reflux for 3 hours.
-
Yield : Quantitative conversion (reported in analogous ethyl ester hydrolysis ).
Mechanism :
The ester group is cleaved via nucleophilic acyl substitution, where hydroxide ions attack the carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of methanol generates the carboxylate anion, which is protonated during workup.
Characterization :
-
IR : Loss of ester carbonyl peak (~1,758 cm⁻¹) and appearance of broad O–H stretch (~3,300 cm⁻¹) .
-
¹H NMR : Disappearance of the methoxy singlet (~δ 3.9 ppm) and emergence of a carboxylic acid proton (δ ~13 ppm) .
Reduction to Hydroxymethyl Derivative
The ester can be reduced to the corresponding primary alcohol, 1-methyl-1H-benzo[d]imidazol-5-yl)methanol, using strong reducing agents.
Reaction Conditions :
-
Reagents : Lithium aluminum hydride (LAH), tetrahydrofuran (THF).
-
Conditions : 0°C to room temperature, 6 hours.
Mechanism :
LAH delivers hydride ions to the ester carbonyl, reducing it to a primary alcohol. The reaction proceeds via a two-step mechanism: initial hydride attack followed by alkoxide intermediate protonation.
Characterization :
-
IR : Appearance of O–H stretch at 3,379 cm⁻¹ and C–O stretch at 1,046 cm⁻¹ .
-
¹H NMR : New multiplet at δ 4.55 ppm (–CH₂OH), integrating for two protons, and a broad singlet for the hydroxyl proton (δ 5.30 ppm) .
Oxidation to Aldehyde Derivative
The hydroxymethyl derivative obtained from LAH reduction can be further oxidized to 1-methyl-1H-benzo[d]imidazole-5-carbaldehyde.
Reaction Conditions :
-
Reagents : Oxalyl chloride, dimethyl sulfoxide (DMSO), triethylamine (Swern oxidation).
-
Conditions : −50°C to room temperature, 2 hours.
Mechanism :
DMSO activates the alcohol via formation of an alkoxysulfonium intermediate, which undergoes deprotonation and elimination to yield the aldehyde.
Characterization :
Comparative Reaction Data Table
| Reaction Type | Reagents/Conditions | Product | Yield | Key Spectral Data |
|---|---|---|---|---|
| Base Hydrolysis | NaOH (33%), EtOH, reflux | 1-Methyl-1H-benzo[d]imidazole-5-carboxylic acid | ~95% | IR: 3,300 cm⁻¹ (O–H); ¹H NMR: δ 13 ppm |
| LAH Reduction | LAH, THF, 0°C to rt | (1-Methyl-1H-benzo[d]imidazol-5-yl)methanol | 81% | ¹H NMR: δ 4.55 ppm (–CH₂OH) |
| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N | 1-Methyl-1H-benzo[d]imidazole-5-carbaldehyde | 85% | ¹H NMR: δ 9.98 ppm (CHO) |
Heterocyclization Reactions
While not a direct reaction of the ester itself, the compound serves as a precursor in heterocyclization reactions. For example, ethyl 4-(methylamino)-3-nitrobenzoate analogs undergo cyclization with aldehydes in the presence of sodium dithionite (Na₂S₂O₄) to form benzimidazole cores . Similar methodologies may apply to the methyl ester variant.
Q & A
Q. What are the recommended synthetic routes for Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate, and how can purity be optimized?
Methodological Answer: The compound can be synthesized via microwave-assisted cyclization, which improves reaction efficiency. For example, reacting substituted benzimidazole precursors with methylating agents (e.g., methyl iodide) in tetrahydrofuran (THF) under microwave irradiation (70–80°C, 20–45 minutes) achieves cyclization with moderate yields (~51%) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol enhances purity (>95%). Characterization by H NMR and LC-MS is critical to confirm structure and monitor side products (e.g., unreacted intermediates) .
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use H NMR (CDCl₃ or DMSO-d₆) to confirm substituent positions. Key signals include the methyl ester (δ ~3.8–3.9 ppm) and aromatic protons (δ ~7.2–8.1 ppm) .
- LC-MS : Electrospray ionization (ESI) in positive mode verifies molecular weight (e.g., [M+H]⁺ = 221.1) and detects impurities.
- Elemental Analysis : Compare calculated vs. experimental C/H/N percentages to confirm purity (>98%) .
Q. What preliminary assays are suitable for evaluating biological activity?
Methodological Answer:
- Tubulin Polymerization Assay : Monitor microtubule dynamics using >99% pure tubulin and fluorescence-based detection (Ex/Em: 355/460 nm). Compare inhibition efficacy (IC₅₀) with positive controls like colchicine .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MDA-MB-231) at 24–72 hours. Include dose-response curves (1–100 µM) and calculate IC₅₀ values using GraphPad Prism .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
Methodological Answer:
-
Substituent Modification : Introduce electron-withdrawing groups (e.g., fluoro, nitro) at the benzimidazole 2-position to enhance tubulin binding affinity. For example, fluorinated analogs (e.g., MBIC) show improved IC₅₀ values (~2.5 µM vs. HeLa cells) .
-
Ester Hydrolysis : Replace the methyl ester with a carboxylic acid (via LiOH-mediated saponification) to improve solubility and assess impact on activity .
-
Table: Key SAR Modifications
Substituent Position Modification Biological Impact Reference 1-methyl Retention Maintains core structure 2-position Fluorination ↑ Tubulin inhibition 5-carboxylate Hydrolysis Alters solubility
Q. What mechanistic studies are recommended to elucidate its anti-cancer activity?
Methodological Answer:
- Mitotic Blockade Analysis : Use flow cytometry (propidium iodide staining) to quantify G2/M arrest in treated cells .
- ROS/JNK Pathway Activation : Measure reactive oxygen species (ROS) via DCFH-DA fluorescence and assess c-Jun N-terminal kinase (JNK) phosphorylation by western blot .
- Synergy Studies : Combine with doxorubicin (0.1–1 µM) and analyze apoptosis (Annexin V/PI staining) and miRNA expression (qPCR for miR-34a, miR-146a) .
Q. How can contradictions in bioassay results across studies be resolved?
Methodological Answer:
- Standardized Protocols : Ensure consistent cell lines, passage numbers, and assay conditions (e.g., serum concentration, incubation time).
- Statistical Validation : Apply one-way ANOVA with Tukey’s post-hoc test (GraphPad Prism) to compare IC₅₀ values across replicates. Report mean ± SD and p-values (<0.05) .
- Data Reprodubility : Validate findings in ≥3 independent labs using shared compound batches. Disclose solvent (e.g., DMSO concentration ≤0.1%) and vehicle controls .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
